molecular formula C13H19BrN2 B1525155 5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine CAS No. 1220017-15-1

5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine

Cat. No.: B1525155
CAS No.: 1220017-15-1
M. Wt: 283.21 g/mol
InChI Key: VPSFXKAONTZEKE-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine is a chemical compound with the molecular formula C13H19BrN2 It is known for its unique structure, which includes a bromine atom, a piperidine ring, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine typically involves the bromination of 2-(2-ethyl-1-piperidinyl)-3-methylpyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-(2-ethyl-1-piperidinyl)-3-methylpyridine derivatives with various functional groups.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and piperidine ring can play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethyl-1-piperidinyl)-3-methylpyridine: Lacks the bromine atom, which can affect its reactivity and biological activity.

    5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine: Similar structure but with a different position of the methyl group, which can influence its chemical properties.

    5-Bromo-2-(2-ethyl-1-piperidinyl)aniline: Contains an aniline group instead of a pyridine ring, leading to different reactivity and applications.

Uniqueness

5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine is unique due to its specific combination of functional groups and structural features

Biological Activity

5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₉BrN₂
  • CAS Number : 1220017-15-1

The presence of the bromine atom and the piperidine ring contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It can bind to neurotransmitter receptors, influencing neurological functions and behaviors.
  • Nucleic Acids : Potential interactions with DNA or RNA could affect gene expression and cellular processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit the activity of kinases associated with cancer progression, such as the Provirus Integration of Moloney Kinase (PIM kinase) . This inhibition is crucial since PIM kinases are often overexpressed in various malignancies, including hematopoietic cancers.

Neuropharmacological Effects

The compound's structure suggests potential activity at dopamine receptors, which are vital for regulating mood and movement. Analogous compounds have demonstrated high affinity for D2 and D3 receptors, indicating that this compound may similarly influence dopaminergic signaling .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Pyridine Derivatives in Cancer Treatment : A study highlighted the effectiveness of pyridine derivatives as inhibitors of PIM kinases, demonstrating their potential in cancer therapy .
  • Neurotransmitter Receptor Binding : Research on similar compounds has shown significant binding affinities for dopamine receptors, suggesting that this compound may also exhibit neuropharmacological effects .
  • Synthesis and Biological Evaluation : A study focusing on the synthesis of novel pyridine derivatives reported varying degrees of biological activity, including anti-thrombolytic and biofilm inhibition activities, emphasizing the importance of structural modifications in enhancing efficacy .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-Bromo-2-(2-ethylpiperidinyl)-3-methylpyridineContains bromine; piperidine ringPotential anticancer and neuropharmacological effects
5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridineSimilar structure; different methyl positionVaries in reactivity and biological activity
5-Bromo-2-(2-ethyl-1-piperidinyl)anilineAniline group instead of a pyridine ringDifferent reactivity; potential for diverse applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine?

The synthesis typically involves bromination of a pyridine precursor followed by nucleophilic substitution. For example:

  • Bromination : Sodium monobromoisocyanurate selectively brominates the 5-position of 3-methylpyridine derivatives under controlled conditions .
  • Substitution : The 2-position is functionalized with 2-ethylpiperidine via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts and optimized reaction temperatures (e.g., 80–100°C) . Key Parameters :
StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNaBrO, DCM, 0–5°C65–75≥98%
SubstitutionPd(OAc)₂, XPhos, K₃PO₄, 80°C50–60≥95%

Q. How is the compound characterized structurally?

  • X-ray crystallography : SHELX software refines crystal structures to determine bond lengths/angles (e.g., C-Br bond: ~1.89 Å; piperidine ring puckering) .
  • NMR : 1H^1H NMR shows distinct signals for ethylpiperidine protons (δ 1.2–1.4 ppm for CH₂CH₃; δ 2.5–3.0 ppm for piperidine N-CH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion peak at m/z 283.05 (M+H+^+) .

Q. What safety precautions are critical during handling?

  • Hazard Classifications : Skin/eye irritant (H315/H319). Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Avoid solvents like DMSO due to enhanced dermal absorption .

Advanced Research Questions

Q. How do steric effects of the 2-ethylpiperidinyl group influence reactivity in cross-coupling reactions?

The ethylpiperidine moiety introduces steric hindrance, slowing Suzuki-Miyaura couplings. Strategies include:

  • Ligand Optimization : Bulky ligands (e.g., SPhos) improve coupling efficiency by stabilizing Pd intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and minimizes decomposition . Data Contradiction : Reported yields vary (40–75%) due to competing C-Br bond cleavage; 13C^{13}C NMR tracking of byproducts is recommended .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

  • Molecular Docking : AutoDock Vina models interactions with dopamine D₂ receptors (ΔG ≈ -9.2 kcal/mol), highlighting hydrogen bonding with Asp114 .
  • MD Simulations : AMBER-ff14SB reveals stable binding over 100 ns, with RMSD < 2.0 Å for the ligand-receptor complex . Validation : Compare with experimental IC₅₀ values (e.g., 120 nM in rat striatal membranes) to refine force fields .

Q. How can crystallographic data resolve discrepancies in reported tautomeric forms?

Conflicting studies suggest keto-enol tautomerism at the pyridine N-oxide derivative. Resolution strategies:

  • Low-Temperature XRD : At 100 K, enol form dominates (O-H bond visible in electron density maps) .
  • DFT Calculations : B3LYP/6-311+G(d,p) confirms enol form is 2.3 kcal/mol more stable than keto . Table : Tautomer Stability
TautomerEnergy (kcal/mol)Population (%)
Enol0.085
Keto+2.315

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-MS/MS : Detects brominated byproducts (e.g., 5-bromo-3-methylpyridine, <0.1% abundance) using a C18 column (gradient: 5–95% MeCN in H₂O) .
  • ICP-OES : Measures residual Pd (<10 ppm) after purification via silica gel chromatography .

Q. Methodological Guidance for Data Contradictions

  • Stereochemical Ambiguities : Use vibrational circular dichroism (VCD) to assign absolute configuration if XRD is unavailable .
  • Reaction Yield Variability : Conduct Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading) .

Properties

IUPAC Name

5-bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-3-12-6-4-5-7-16(12)13-10(2)8-11(14)9-15-13/h8-9,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSFXKAONTZEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230066
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-15-1
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine

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